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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzoic acid

CAS No.: 42860-04-8

Cat. No.: B1586316 Get Quote

Executive Summary
This technical guide details the utility of 4-Chloro-3-iodobenzoic acid (CAS: 42860-04-8) as a

high-value scaffold in materials science and crystal engineering. Unlike simple benzoic acid

derivatives, this molecule possesses orthogonal reactivity due to the distinct bond dissociation

energies of the C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol) bonds. This allows for

chemoselective functionalization, making it a critical precursor for liquid crystals, conjugated

polymers, and pharmaceutical co-crystals. Furthermore, the iodine atom acts as a strong

sigma-hole donor, facilitating robust halogen bonding (XB) networks essential for directing

supramolecular assembly.

Physicochemical Profile
Molecular Formula: C₇H₄ClIO₂[1]

Molecular Weight: 282.46 g/mol [1]

Melting Point: 218–224 °C

Solubility: Soluble in Methanol, DMSO, DMF; sparingly soluble in water.

pKa (Predicted): ~3.62 (Acidity enhanced by electron-withdrawing halogens).
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Property Value
Relevance to Materials
Science

C–I Bond Length ~2.10 Å
High polarizability; primary site

for Pd-catalyzed coupling.

C–Cl Bond Length ~1.73 Å
Steric anchor; secondary site

for late-stage modification.

Sigma-Hole Potential High (on Iodine)

Enables strong I···N or I···O

halogen bonding for crystal

engineering.[2][3]

Application I: Chemoselective Cross-Coupling for
Functional Materials
The Mechanistic Logic
In the synthesis of organic semiconductors or liquid crystal mesogens, precise molecular

architecture is required. 4-Chloro-3-iodobenzoic acid allows researchers to perform iterative

cross-coupling. The iodine atom at position 3 undergoes oxidative addition with Palladium(0)

significantly faster than the chlorine at position 4. This kinetic differentiation allows for the

attachment of a functional arm (e.g., a fluorophore or alkyl chain) at C-3 while preserving the C-

4 chlorine for subsequent polymerization or termination steps.

Protocol: Selective Suzuki-Miyaura Coupling at C-3
Objective: To couple a phenylboronic acid derivative selectively to the iodine position, retaining

the chlorine atom.

Materials:

4-Chloro-3-iodobenzoic acid (1.0 equiv)[4]

Arylboronic acid (1.1 equiv)

Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Chosen for mild activity to prevent Cl-activation.
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Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

Degassing: Charge a Schlenk flask with the solvent. Degas via three freeze-pump-thaw

cycles to remove O₂, preventing homocoupling or catalyst oxidation.

Reagent Addition: Under Argon flow, add 4-Chloro-3-iodobenzoic acid, the arylboronic

acid, and Pd(PPh₃)₄.

Activation: Add the aqueous Na₂CO₃ solution.

Reaction: Heat the mixture to 60–70 °C.

Critical Control Point: Do NOT exceed 80 °C or use stronger bases (like KOtBu) or more

active catalysts (like Pd(tBu₃P)₂), as this may trigger oxidative addition at the C–Cl bond.

Monitoring: Monitor via TLC or HPLC. The starting material (retention time X) should

disappear, yielding the mono-coupled product. The di-coupled product (reaction at both I and

Cl) should be <5%.

Workup: Acidify with 1M HCl to precipitate the carboxylic acid derivative. Filter and

recrystallize from Ethanol/Water.

Visualization: Chemoselective Pathway
The following diagram illustrates the logical flow of the selective coupling strategy.
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Figure 1: Sequential functionalization strategy exploiting the reactivity gap between Aryl-Iodide

and Aryl-Chloride bonds.
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Application II: Crystal Engineering via Halogen
Bonding[2][3]
The Mechanistic Logic
In materials science, controlling the solid-state packing is crucial for properties like conductivity

or dissolution rate. 4-Chloro-3-iodobenzoic acid is a "tecton" (building block) that utilizes

Halogen Bonding (XB). The iodine atom exhibits a "sigma-hole"—a region of positive

electrostatic potential opposite the C–I bond. This allows it to act as a Lewis acid, interacting

directionally with Lewis bases (like Nitrogen in pyridine) or Oxygen atoms.

This interaction is orthogonal to Hydrogen Bonding (HB). Therefore, this molecule can form 1D

or 2D networks where the carboxylic acid forms Hydrogen Bonds (COOH···HOOC or

COOH···N) and the Iodine forms Halogen Bonds (C–I[5][6]···N or C–I···O).

Protocol: Co-crystallization with Pyridine Derivatives
Objective: To engineer a supramolecular assembly using 4-Chloro-3-iodobenzoic acid as the

XB donor and 4,4'-Bipyridine as the XB acceptor.

Materials:

4-Chloro-3-iodobenzoic acid (XB Donor)

4,4'-Bipyridine (XB Acceptor)

Solvent: Methanol (MeOH) and Chloroform (CHCl₃) mixture (1:1 v/v).

Step-by-Step Methodology:

Stoichiometry Calculation: Prepare equimolar amounts (1:1 ratio) of the acid and the

bipyridine.

Note: A 2:1 ratio (Acid:Base) is often preferred if the bipyridine is intended to bridge two

acid molecules.

Dissolution: Dissolve the acid in Methanol and the bipyridine in Chloroform separately.

Sonicate to ensure complete dissolution.
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Mixing: Slowly add the bipyridine solution to the acid solution.

Crystallization (Slow Evaporation): Cover the vial with Parafilm and poke 3–5 small holes to

allow slow solvent evaporation at room temperature (20–25 °C).

Why? Rapid evaporation yields kinetic precipitates (amorphous). Slow evaporation allows

the weaker Halogen Bonds to thermodynamically error-check and assemble the correct

crystal lattice.

Characterization: Analyze resulting crystals via Single Crystal X-Ray Diffraction (SC-XRD).

Look for C–I···N distances less than the sum of van der Waals radii (< 3.53 Å), confirming the

halogen bond.

Visualization: Supramolecular Assembly
This diagram depicts the dual-interaction mode utilized in crystal engineering.
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Figure 2: Orthogonal assembly forces. The molecule utilizes both Hydrogen and Halogen

bonding to direct crystal packing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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